

Best practices for storing and handling JNJ 303

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Compound of Interest

Compound Name: JNJ 303

Cat. No.: B15586980

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JNJ-38877605 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage, handling, and experimental use of JNJ-38877605, a potent and selective c-Met inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is JNJ-38877605?

JNJ-38877605 is a small-molecule, orally bioavailable, and ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.^{[1][2][3]} It demonstrates high selectivity for c-Met, with an IC₅₀ value of 4 nM for c-Met kinase activity.^{[1][4][5]} The compound has been a valuable tool in preclinical research for investigating the role of the HGF/c-Met signaling pathway in cancer.^[2]

Q2: What is the mechanism of action of JNJ-38877605?

JNJ-38877605 functions by directly competing with adenosine triphosphate (ATP) for binding to the catalytic site of the c-Met receptor.^[1] This binding prevents the autophosphorylation of the receptor, a critical step in its activation, thereby inhibiting downstream signaling pathways that are crucial for cancer cell proliferation, survival, and invasion.^[1]

Q3: What are the recommended storage conditions for JNJ-38877605?

Proper storage is crucial to maintain the stability and activity of JNJ-38877605.

Form	Storage Temperature	Duration
Powder	-20°C	≥ 4 years[5][6]
4°C	2 years[6]	
In Solvent (-80°C)	-80°C	6 months[6]
In Solvent (-20°C)	-20°C	1 month[6]

Q4: How should I prepare stock solutions of JNJ-38877605?

JNJ-38877605 is soluble in DMSO.[4][7] For a 50 mg/mL stock solution, this corresponds to a concentration of 132.5 mM.[4] It is important to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[4] The compound is insoluble in water and ethanol.[4]

Troubleshooting Guide

Issue 1: Precipitate observed in the JNJ-38877605 stock solution.

- Cause: The solubility of JNJ-38877605 in DMSO can decrease over time, especially if the DMSO has absorbed moisture.[4]
- Solution:
 - Warm the solution gently and/or sonicate to aid dissolution.[8]
 - For future stock preparations, use fresh, high-quality, anhydrous DMSO.
 - Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles and moisture absorption.[6]

Issue 2: Inconsistent results in cell-based assays.

- Cause: Several factors can contribute to variability in cell-based assays.
- Solution:

- Cell Line Authentication: Ensure the cell lines used have not been misidentified or contaminated.
- Passage Number: Use cells within a consistent and low passage number range.
- Compound Potency: Verify the activity of your JNJ-38877605 stock by performing a dose-response curve and comparing the IC₅₀ to published values.
- Assay Conditions: Standardize all assay parameters, including cell seeding density, treatment duration, and reagent concentrations.

Issue 3: Lack of in vivo efficacy in animal models.

- Cause: In vivo experiments are complex and subject to multiple variables.
- Solution:
 - Compound Formulation and Administration: For oral administration, ensure proper formulation to achieve desired bioavailability. A described formulation involves propylene glycol and Tween 80 in D5W.[\[4\]](#) It is recommended to use freshly prepared solutions for in vivo experiments.[\[8\]](#)
 - Dosing Regimen: The reported effective dose in some xenograft models is 40 mg/kg/day administered orally.[\[4\]](#)[\[8\]](#)
 - Tumor Model: Confirm that the chosen xenograft model is dependent on c-Met signaling for growth and survival.[\[5\]](#)
 - Species-Specific Metabolism: Be aware that the clinical development of JNJ-38877605 was halted due to species-specific renal toxicity in humans, which was not observed in rats and dogs.[\[9\]](#)[\[10\]](#) This highlights potential differences in metabolism across species that could impact efficacy and toxicity.

Experimental Protocols

1. c-Met Kinase Inhibition Assay

- Objective: To determine the IC₅₀ of JNJ-38877605 against c-Met kinase.

- Methodology:
 - Prepare serial dilutions of JNJ-38877605 in DMSO.
 - In a 96-well plate, combine the recombinant human c-Met kinase domain, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and kinase assay buffer.
 - Add the diluted JNJ-38877605 or vehicle control (DMSO) to the wells.
 - Initiate the kinase reaction by adding ATP.
 - Incubate the plate at 30°C for 45 minutes.
 - Stop the reaction and measure kinase activity using a detection reagent that quantifies ADP production (e.g., ADP-Glo™ Kinase Assay).[\[1\]](#)

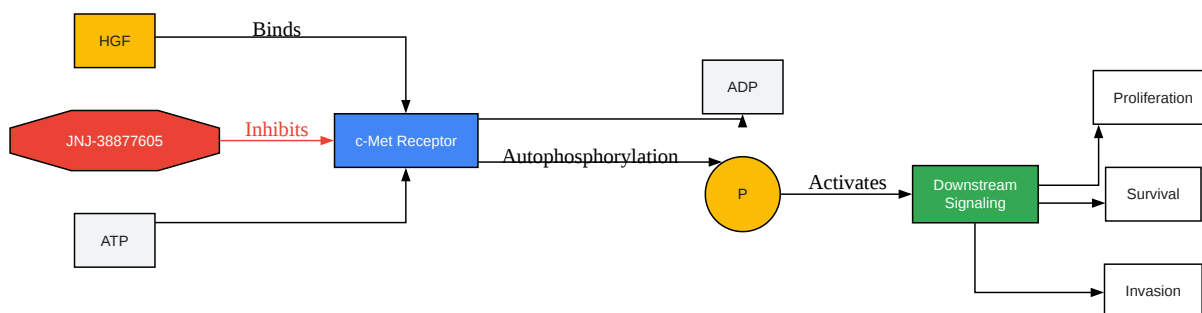
2. Cell Proliferation Assay (MTT Assay)

- Objective: To determine the effect of JNJ-38877605 on the proliferation of c-Met-dependent cancer cells.
- Methodology:
 - Seed cancer cells (e.g., EBC1, GTL16, MKN45) in a 96-well plate and allow them to adhere overnight.[\[1\]](#)[\[2\]](#)
 - Treat the cells with various concentrations of JNJ-38877605 for the desired duration (e.g., 72 hours).
 - Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
 - Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
 - Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.[\[1\]](#)

3. Western Blotting for c-Met Phosphorylation

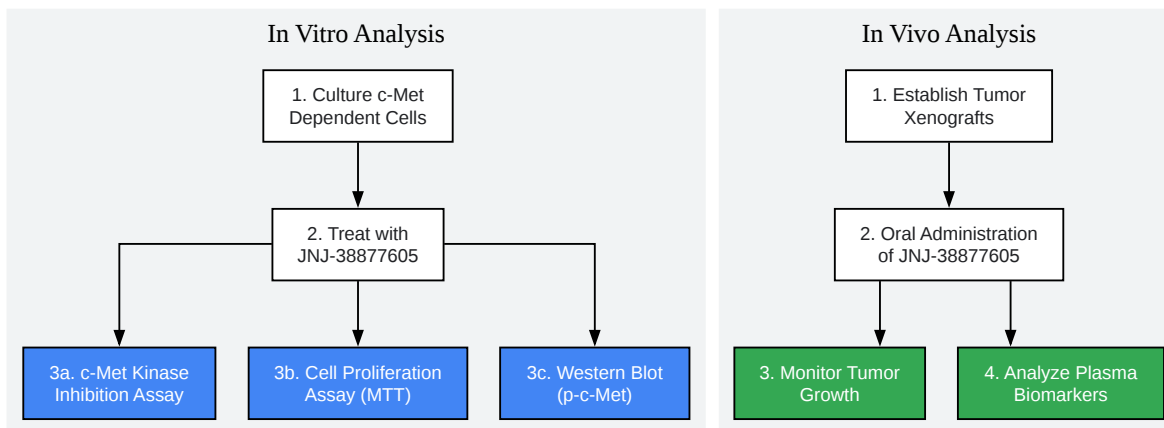
- Objective: To assess the inhibitory effect of JNJ-38877605 on c-Met phosphorylation and downstream signaling.
- Methodology:
 - Culture cells to a suitable confluency and then treat with various concentrations of JNJ-38877605 for a specified time.
 - For stimulated conditions, add HGF to induce c-Met phosphorylation.
 - Lyse the cells and determine the protein concentration of the lysates.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Probe the membrane with primary antibodies against phosphorylated c-Met (p-c-Met) and total c-Met, as well as downstream targets like p-AKT and p-ERK.
 - Incubate with the appropriate HRP-conjugated secondary antibodies.
 - Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[\[1\]](#)

Visualizations



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Caption: JNJ-38877605 inhibits c-Met signaling by blocking ATP-dependent autophosphorylation.



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Caption: A typical experimental workflow for evaluating JNJ-38877605 efficacy.

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References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Facebook [cancer.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]

- 7. JNJ-38877605 CAS#: 943540-74-7 [amp.chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The c-Met tyrosine kinase inhibitor JNJ-38877605 causes renal toxicity through species specific insoluble metabolite formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
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